N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intricate chemical compound known for its unique molecular architecture. The compound features functional groups such as sulfonamide, hydroxyethoxy, and tolyl, rendering it versatile in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves a multi-step process:
Formation of the sulfonamide group: : This typically involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a suitable amine.
Attachment of hydroxyethoxy and tolyl groups: : This can be achieved via nucleophilic substitution reactions where appropriate reactants (e.g., p-tolyl ethanol and ethylene glycol) are introduced under controlled conditions.
Industrial Production Methods
Industrial production follows a similar multi-step synthesis, albeit on a larger scale. Optimized reaction conditions and catalysts may be employed to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions:
Oxidation: : The hydroxyethoxy group can be oxidized to a ketone or aldehyde under suitable oxidizing conditions.
Reduction: : The sulfonamide moiety may be reduced to corresponding amines under specific reductive conditions.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃.
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Halogens, nitrating agents, sulfonating agents.
Major Products
The major products vary based on the reactions:
Oxidation: : Formation of aldehydes or ketones.
Reduction: : Conversion to primary or secondary amines.
Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : Used as a reagent in organic synthesis due to its diverse functional groups.
Biology: : Acts as a ligand in biochemical assays and studies of enzyme kinetics.
Medicine: : Investigated for potential therapeutic applications, particularly in the design of sulfonamide-based drugs.
Industry: : Utilized in the manufacture of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects can be attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This allows it to interfere with the synthesis of dihydrofolic acid in microorganisms, rendering it effective as a bacterial inhibitor.
Comparison with Similar Compounds
Comparing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with other similar sulfonamides highlights its uniqueness:
Similar Compounds: : Sulfamethoxazole, Sulfadiazine, Sulfapyridine.
Uniqueness: : Its unique combination of hydroxyethoxy and tolyl groups, coupled with its tetrahydronaphthalene structure, imparts distinct chemical and biological properties not found in other sulfonamides. This makes it a valuable compound in drug design and chemical synthesis.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-16-6-8-18(9-7-16)21(26-13-12-23)15-22-27(24,25)20-11-10-17-4-2-3-5-19(17)14-20/h6-11,14,21-23H,2-5,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXJEZPZQYEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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